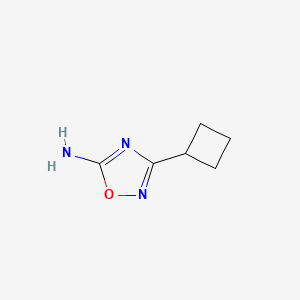
3-cyclobutyl-1,2,4-oxadiazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutyl-1,2,4-oxadiazol-5-amine (CBOA) is a heterocyclic organic compound that has been widely studied in the fields of organic chemistry, medicinal chemistry, and pharmacology. It is a five-membered ring composed of three carbon atoms and two nitrogen atoms, and is commonly used as a building block for the synthesis of various organic compounds. CBOA is also known for its ability to act as a ligand, chelator, and catalyst in a variety of biochemical and physiological processes.
Applications De Recherche Scientifique
3-cyclobutyl-1,2,4-oxadiazol-5-amine has been used in a variety of scientific research applications, including the synthesis of organic compounds, the study of biochemical and physiological processes, and the development of pharmaceutical drugs. It has also been used as a ligand in the synthesis of metal complexes and as a chelator in the study of metal ions. In addition, 3-cyclobutyl-1,2,4-oxadiazol-5-amine has been used as a catalyst in the synthesis of both organic and inorganic compounds.
Mécanisme D'action
3-cyclobutyl-1,2,4-oxadiazol-5-amine is known to act as a ligand, chelator, and catalyst in a variety of biochemical and physiological processes. As a ligand, 3-cyclobutyl-1,2,4-oxadiazol-5-amine can bind to metal ions and form complexes, which can then be used in various reactions. As a chelator, 3-cyclobutyl-1,2,4-oxadiazol-5-amine can bind to metal ions and form complexes, which can then be used in various reactions. As a catalyst, 3-cyclobutyl-1,2,4-oxadiazol-5-amine can promote the formation of new bonds between molecules and increase the rate of chemical reactions.
Biochemical and Physiological Effects
3-cyclobutyl-1,2,4-oxadiazol-5-amine has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 3-cyclobutyl-1,2,4-oxadiazol-5-amine can inhibit the growth of cancer cells and induce apoptosis. It has also been found to have anti-inflammatory, antioxidant, and anti-microbial properties. In addition, 3-cyclobutyl-1,2,4-oxadiazol-5-amine has been studied for its potential to modulate the activity of enzymes and hormones, and to regulate gene expression.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3-cyclobutyl-1,2,4-oxadiazol-5-amine in laboratory experiments has a number of advantages and limitations. The main advantage is that 3-cyclobutyl-1,2,4-oxadiazol-5-amine is relatively easy to synthesize and is relatively inexpensive. In addition, 3-cyclobutyl-1,2,4-oxadiazol-5-amine has a wide range of applications in scientific research. However, there are some limitations to the use of 3-cyclobutyl-1,2,4-oxadiazol-5-amine in laboratory experiments. For example, the synthesis of 3-cyclobutyl-1,2,4-oxadiazol-5-amine can be time consuming and labor intensive, and the compound can be toxic if not handled properly.
Orientations Futures
The potential applications of 3-cyclobutyl-1,2,4-oxadiazol-5-amine in scientific research are vast and the possibilities for future research are numerous. Some potential future directions include the development of new pharmaceutical drugs, the study of its role in metal ion transport, the exploration of its potential as a therapeutic agent, and the investigation of its potential as a biomarker. In addition, further research into the biochemical and physiological effects of 3-cyclobutyl-1,2,4-oxadiazol-5-amine could lead to the development of new and improved treatments for various diseases.
Méthodes De Synthèse
3-cyclobutyl-1,2,4-oxadiazol-5-amine can be synthesized through a variety of methods, including the Beckmann rearrangement, the Curtius rearrangement, the Knoevenagel condensation, and the Biginelli reaction. The most common method is the Biginelli reaction, which involves the condensation of an aldehyde, an acid, and an urea or thiourea. This reaction is typically carried out in an organic solvent at temperatures between 80-120°C.
Propriétés
IUPAC Name |
3-cyclobutyl-1,2,4-oxadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c7-6-8-5(9-10-6)4-2-1-3-4/h4H,1-3H2,(H2,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNWTLDCCLULCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NOC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclobutyl-1,2,4-oxadiazol-5-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B6614413.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6614418.png)
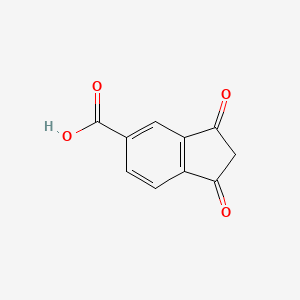
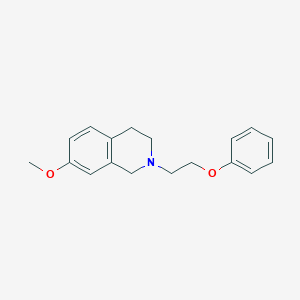

![3-[chloro(fluoro)methyl]-1-methyl-N-{3',4',5'-trifluoro-[1,1'-biphenyl]-2-yl}-1H-pyrazole-4-carboxamide](/img/structure/B6614433.png)
![5-[(2,6-dichlorobenzenesulfonyl)methyl]-N-[2-(4-ethylpiperazin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B6614434.png)

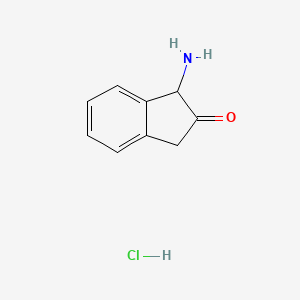
![2-{[(tert-butoxy)carbonyl]amino}-3-(4-fluorophenyl)-2-methylpropanoic acid](/img/structure/B6614482.png)
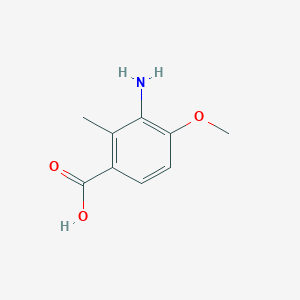
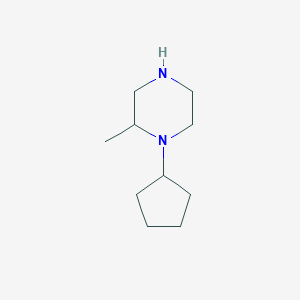
![tert-butyl N-ethyl-N-[(piperidin-3-yl)methyl]carbamate](/img/structure/B6614498.png)
